Product packaging for Diethyl (2-aminobenzamido)propanedioate(Cat. No.:CAS No. 113169-52-1)

Diethyl (2-aminobenzamido)propanedioate

Cat. No.: B14317051
CAS No.: 113169-52-1
M. Wt: 294.30 g/mol
InChI Key: KHEHWHBLLBEJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl (2-aminobenzamido)propanedioate is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O5 B14317051 Diethyl (2-aminobenzamido)propanedioate CAS No. 113169-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113169-52-1

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

diethyl 2-[(2-aminobenzoyl)amino]propanedioate

InChI

InChI=1S/C14H18N2O5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-7-5-6-8-10(9)15/h5-8,11H,3-4,15H2,1-2H3,(H,16,17)

InChI Key

KHEHWHBLLBEJJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1N

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 Aminobenzamido Propanedioate

The synthesis of the target compound, Diethyl (2-aminobenzamido)propanedioate, can be achieved through the acylation of a suitable aminomalonate derivative. A plausible and efficient method involves the reaction of diethyl aminomalonate with isatoic anhydride (B1165640). This reaction proceeds via the nucleophilic attack of the amino group of diethyl aminomalonate on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the desired N-(2-aminobenzoyl) derivative.

Alternatively, the target compound can be prepared by the reaction of diethyl aminomalonate with 2-aminobenzoyl chloride. This standard acylation reaction would involve the formation of an amide bond between the amino group of the malonate and the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. While 2-aminobenzoyl chloride can be unstable and prone to self-condensation, this method remains a viable synthetic route under controlled conditions.

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 Aminobenzamido Propanedioate

Reactivity of the Malonate Ester Core

The central feature of Diethyl (2-aminobenzamido)propanedioate is its diethyl propanedioate (malonate) moiety. This "active methylene" group, a carbon atom flanked by two electron-withdrawing ester groups, is the primary locus of reactivity for carbon-carbon bond formation.

Enolate Chemistry and Carbon-Carbon Bond Formation Pathways

The protons on the α-carbon (the carbon adjacent to both ester carbonyls) of the malonate core are significantly acidic (pKa ≈ 13 in diethyl malonate) compared to typical alkane protons. openstax.org This heightened acidity is due to the inductive effect of the two adjacent carbonyl groups and, more importantly, the ability of the resulting conjugate base to be stabilized by resonance. pharmaxchange.info

Treatment with a suitable base, such as sodium ethoxide, results in the deprotonation of the α-carbon to form a nucleophilic enolate ion. patsnap.commasterorganicchemistry.combrainkart.com This enolate is highly stabilized, with the negative charge delocalized over the α-carbon and the oxygen atoms of both ester groups. jove.comjove.com

This resonance-stabilized enolate is a potent carbon nucleophile and readily participates in carbon-carbon bond-forming reactions. The primary pathway is alkylation via an SN2 reaction with an electrophile, typically an alkyl halide. masterorganicchemistry.comjove.com The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. jove.comorganicchemistrytutor.com This sequence is a cornerstone of the classical malonic ester synthesis, which allows for the formation of substituted carboxylic acids. patsnap.comwikipedia.org

Table 1: Key Steps in C-C Bond Formation at the Malonate Core
StepDescriptionKey Intermediates/ReagentsMechanism
1. DeprotonationRemoval of the acidic α-proton by a base.Base (e.g., Sodium Ethoxide), this compoundAcid-Base Reaction
2. Enolate FormationGeneration of a resonance-stabilized enolate ion.Propanedioate EnolateResonance Stabilization
3. AlkylationNucleophilic attack of the enolate on an alkyl halide.Enolate, Alkyl Halide (R-X)SN2 Reaction

Regioselectivity and Stereochemical Considerations in Alkylation (e.g., Racemic Mixtures)

In the case of this compound, the issue of regioselectivity in enolate formation is straightforward. The two protons on the α-carbon are the only ones made significantly acidic by the dicarbonyl system, so deprotonation occurs exclusively at this position.

However, stereochemical outcomes are an important consideration. The α-carbon in the starting material is prochiral. The enolate intermediate formed upon deprotonation is planar (sp² hybridized) at the α-carbon. Consequently, the subsequent alkylation reaction can occur from either face of the planar enolate with equal probability.

If the alkylation introduces a substituent that makes the α-carbon a stereocenter, the product will be a racemic mixture of the two possible enantiomers. libretexts.orglibretexts.org Achieving stereoselectivity would require the use of chiral auxiliaries, chiral bases, or catalytic enantioselective methods, which guide the approach of the electrophile to one face of the enolate over the other. nih.govnih.gov

Potential for Di-substitution at the α-Carbon

A key feature of the malonic ester core is the potential for double alkylation. wikipedia.org After the first alkylation reaction, the resulting mono-substituted malonate still possesses one acidic proton on the α-carbon. This proton can be removed by another equivalent of base to form a second enolate ion. pharmaxchange.info

This new enolate can then react with a second electrophile. This second alkylating agent can be the same as the first or different, allowing for the synthesis of α,α-disubstituted products. brainkart.comorganicchemistrytutor.com This sequential deprotonation-alkylation process provides a powerful method for constructing quaternary carbon centers. jove.comjove.com The reaction is synthetically useful, although a major drawback can be the potential for mixtures of mono- and di-alkylated products if the reaction conditions are not carefully controlled. pharmaxchange.infowikipedia.org

Transformation Reactions Involving the Ester and Amide Functions

Beyond the reactivity of the α-carbon, the ester and amide functional groups of this compound can undergo characteristic transformations, primarily hydrolysis and subsequent decarboxylation.

Hydrolysis Pathways of Diethyl Esters

The two ethyl ester groups can be hydrolyzed to the corresponding carboxylic acid functions under either acidic or basic conditions. This process converts the diester into (2-aminobenzamido)propanedioic acid, a substituted malonic acid. libretexts.orglibretexts.org

Under basic conditions (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of each ester. This is typically followed by acidification to protonate the resulting carboxylate anions. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group toward nucleophilic attack by water. masterorganicchemistry.com

However, the hydrolysis of substituted malonates can sometimes be challenging. For instance, studies on the similarly structured diethyl 2-(perfluorophenyl)malonate have shown that the compound is surprisingly stable under some conditions but can decompose under harsh basic conditions, while vigorous acidic hydrolysis can lead directly to the decarboxylated product. nih.gov This suggests that for this compound, the hydrolysis conditions must be carefully chosen to either isolate the intermediate dicarboxylic acid or to promote a one-pot hydrolysis and decarboxylation sequence. nih.gov

Table 2: Potential Hydrolysis Conditions and Outcomes
ConditionReagentsExpected ProductNotes
Basic (Saponification)Aqueous NaOH or KOH, followed by H3O+(2-aminobenzamido)propanedioic acidHarsh conditions may lead to decomposition or decarboxylation. nih.gov
AcidicAqueous HCl or H2SO4, heat(2-aminobenzamido)propanedioic acidCan be slow; prolonged heating may induce decarboxylation. google.com
Vigorous AcidicAqueous HBr / Acetic Acid, refluxProduct of decarboxylation (see 3.2.2)Promotes a one-pot hydrolysis-decarboxylation sequence. nih.gov

Decarboxylation Mechanisms of Derived 1,3-Dicarboxylic Acids

The (2-aminobenzamido)propanedioic acid formed upon hydrolysis is a geminal dicarboxylic acid (a malonic acid derivative). masterorganicchemistry.com A characteristic reaction of such compounds, as well as β-keto acids, is the loss of carbon dioxide (decarboxylation) upon heating. openstax.orglibretexts.orglibretexts.orgjove.com

The mechanism for the thermal decarboxylation of malonic acids proceeds through a concerted, cyclic six-membered transition state. jove.comjove.com In this transition state, the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other. This facilitates the cleavage of a carbon-carbon bond, releasing CO₂ as a stable gas and forming an enol intermediate. libretexts.orgjove.com This enol then rapidly tautomerizes to the more stable final carboxylic acid product. patsnap.comjove.com This entire process is a key step in the malonic ester synthesis, ultimately yielding a substituted acetic acid. wikipedia.orgjove.com

Some specialized decarboxylation procedures, like the Krapcho decarboxylation, can cleave an ester group and the carboxyl group under near-neutral conditions using salts like LiCl in a polar aprotic solvent like DMSO, which can be useful for base-sensitive substrates. chem-station.comwikipedia.orgwikiwand.com

Cyclization and Condensation Reactions of the Benzamido Group

The benzamido group, particularly with an ortho-amino substituent, is a key player in the construction of fused heterocyclic systems. The reactivity of this group is central to the synthetic utility of this compound.

Tandem Cyclization Reactions in Heterocyclic Synthesis

Tandem or cascade reactions offer an efficient pathway to complex molecules from simpler starting materials in a single synthetic operation. For derivatives of 2-aminobenzamide (B116534), these reactions can lead to the formation of intricate polycyclic systems. While specific examples involving this compound are not extensively documented, analogous transformations with related 2-aminobenzamides provide a clear indication of its potential.

One such potential transformation is a tandem cyclization involving the 2-aminobenzamido group and an external reagent. For instance, a reaction with an appropriate dielectrophile could initiate a sequence of cyclizations. A plausible mechanism would involve the initial reaction of the primary amino group, followed by a subsequent intramolecular cyclization involving the amide nitrogen or the active methylene (B1212753) of the malonate moiety.

A hypothetical tandem reaction could involve the condensation of the amino group with a keto-acid, followed by an intramolecular amidation to form a seven-membered ring, which could then undergo further transformations. The versatility of the malonate group allows for subsequent reactions, potentially leading to more complex heterocyclic scaffolds.

Reactant A Reactant B Potential Tandem Product Key Reaction Steps
This compoundPhthalic anhydride (B1165640)Benzodiazepine-dione derivative1. Amine nucleophilic attack on anhydride. 2. Intramolecular amide cyclization.
This compoundα,β-Unsaturated ketoneTetrahydroquinoline derivative1. Michael addition of the amine. 2. Intramolecular cyclization and dehydration.

Intramolecular Cyclization Processes

The structure of this compound is well-suited for various intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like quinazolinones and benzodiazepines. These reactions are typically promoted by acid or base catalysis or by thermal conditions.

For example, under basic conditions, the amide nitrogen can act as a nucleophile, attacking one of the ester carbonyls of the malonate group. This would lead to a six-membered ring, which upon elimination of an ethoxy group, would form a substituted quinazolinedione. The reaction is driven by the formation of a stable aromatic heterocyclic system.

Alternatively, the active methylene protons of the diethyl malonate moiety can be deprotonated by a base, creating a nucleophilic carbanion. This carbanion could then potentially attack an electrophilic site within the molecule, although this is less common for the benzamido group itself without prior activation.

A significant application of intramolecular cyclization of 2-aminobenzamide derivatives is in the synthesis of benzodiazepines, a class of psychoactive drugs. nih.gov While this typically requires a two-carbon linker between the amino and amide groups, modifications of the propanedioate side chain could facilitate such cyclizations.

Reaction Type Conditions Potential Product Mechanism
Intramolecular AmidationBase (e.g., NaOEt), HeatQuinazolinedione derivativeNucleophilic attack of amide nitrogen on ester carbonyl, followed by elimination.
Pictet-Spengler type reactionAcid (e.g., H₂SO₄), with an aldehydeTetrahydro-β-carboline analogueCondensation of the amino group with an aldehyde, followed by intramolecular electrophilic substitution.

Intermolecular Condensation Reactions for Novel Scaffolds

The 2-aminobenzamido and diethyl propanedioate moieties in this compound provide multiple sites for intermolecular condensation reactions, which are fundamental in building diverse molecular architectures. nih.gov A condensation reaction is a type of chemical reaction in which two molecules are joined together to form a larger molecule, with the simultaneous loss of a small molecule such as water.

The primary amino group is a potent nucleophile and can readily react with various electrophiles. For instance, condensation with aldehydes or ketones can form Schiff bases, which can be intermediates for the synthesis of quinazolinones. nih.gov The reaction of 2-aminobenzamides with aldehydes, often under oxidative conditions, is a well-established method for preparing quinazolin-4(3H)-ones. nih.govrsc.org

Furthermore, the diethyl malonate part of the molecule is a classic component in Knoevenagel and Michael addition reactions. sodium-methoxide.net The active methylene group can be deprotonated to form a malonate anion, a powerful nucleophile for carbon-carbon bond formation. This nucleophile can react with a wide range of electrophiles, including alkyl halides, acyl chlorides, and α,β-unsaturated carbonyl compounds.

For instance, a Knoevenagel condensation with an aldehyde would lead to a new α,β-unsaturated system, which could then undergo further intramolecular reactions involving the 2-aminobenzamido group. This highlights the potential for sequential intermolecular and intramolecular reactions to build complex heterocyclic systems.

Reactant Reaction Type Potential Product Significance
Aldehydes/KetonesCondensation/CyclizationQuinazolinone derivativesCore structure in many biologically active compounds. nih.gov
1,3-Dicarbonyl compoundsCondensation1,5-Benzodiazepine derivativesImportant class of therapeutic agents. mdpi.com
Alkyl halidesMalonic Ester Synthesisα-Substituted acetic acid derivativesVersatile intermediates in organic synthesis. sodium-methoxide.net

Applications of Diethyl 2 Aminobenzamido Propanedioate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Chemical Synthesis

Diethyl (2-aminobenzamido)propanedioate is a multifaceted organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly various heterocyclic systems. sigmaaldrich.comlifechemicals.com Its structural framework, featuring a diethyl malonate core functionalized with a 2-aminobenzamido group, provides multiple reactive sites that can be exploited for the construction of diverse molecular architectures. The presence of the malonate ester groups allows for reactions such as hydrolysis, decarboxylation, alkylation, and acylation. wikipedia.org The aminobenzamido moiety introduces nucleophilic and electrophilic centers that can participate in a variety of cyclization and condensation reactions.

The versatility of this compound and its analogs stems from the ability of the malonate portion to act as a potent nucleophile after deprotonation, while the aminobenzamido group can engage in reactions typical of anilines and amides. This dual reactivity makes it a strategic precursor for the synthesis of fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. While specific and widespread applications of this compound are not extensively documented in readily available literature, its structural components are analogous to those found in precursors for a range of significant chemical transformations. For instance, a closely related compound, Diethyl 2-(4-chlorobenzamido)malonate, is recognized as a valuable precursor in organic synthesis due to its malonate functionality, which can be utilized for alkylation, decarboxylation, and condensation reactions. smolecule.com

Precursor to Diverse Heterocyclic Compounds

The unique arrangement of functional groups in this compound makes it a promising, though not widely documented, precursor for a variety of heterocyclic compounds. Its potential lies in its ability to undergo intramolecular reactions or to react with other reagents to form complex ring systems.

Derivations Leading to Pyrazolylbenzotriazinone Structures

A notable application of a compound structurally analogous to this compound has been reported in the synthesis of pyrazolylbenzotriazinone derivatives. These compounds are of interest due to their structural similarity to the COX-2 selective inhibitor celecoxib. nih.gov Specifically, ethyl 5-(2-aminobenzamido)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate has been used as a direct precursor for the synthesis of new pyrazolylbenzotriazinone derivatives. nih.gov The synthesis involves reacting this precursor with sodium nitrite (B80452) in glacial acetic acid. nih.gov This reaction leads to the formation of the benzotriazinone ring fused with the pyrazole (B372694) system. The resulting compounds have shown a good pharmacological profile, with some exhibiting notable COX-1/COX-2 selectivity. nih.gov This documented synthesis provides strong evidence for the potential of this compound to serve as a precursor for similar heterocyclic systems, where the aminobenzamido moiety can undergo diazotization and cyclization to form the triazinone ring.

Starting MaterialReagentsProductReference
Ethyl 5-(2-aminobenzamido)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylateSodium nitrite, Glacial acetic acidPyrazolylbenzotriazinone derivatives nih.gov

Formation of Coumarin (B35378) and Azacoumarin Derivatives

The synthesis of coumarin and azacoumarin derivatives often involves the condensation of phenols or aminophenols with β-keto esters or malonic esters. mdpi.comnih.govnih.gov Diethyl malonate is a common starting material in these syntheses, typically reacting with a substituted salicylaldehyde (B1680747) in the presence of a base. mdpi.com While this compound is a derivative of diethyl malonate, its direct application in the synthesis of coumarins and azacoumarins is not well-documented. The presence of the bulky and potentially reactive 2-aminobenzamido group could influence the reactivity of the malonate moiety and might require different reaction conditions or synthetic strategies. However, the fundamental structural components for the formation of a coumarin or azacoumarin ring are present within the molecule, suggesting its theoretical potential as a precursor in this context. For instance, the synthesis of 1-azacoumarin-3-carboxylic acid involves the cyclocondensation of 2-hydroxybenzaldehyde with diethyl malonate, followed by ammonolysis. mdpi.com

Scaffolds for Spirohydantoins and Triazole-3-carboxamide Analogues

Spirohydantoins are a class of compounds characterized by a hydantoin (B18101) ring spiro-fused to another ring system. Their synthesis often involves the Bucherer-Bergs reaction or related multicomponent reactions. There is currently no direct evidence in the scientific literature to suggest that this compound is used as a scaffold for the synthesis of spirohydantoins.

Similarly, the synthesis of 1,2,4-triazole-3-carboxamide derivatives has been described through various routes, often starting from simpler precursors. mdpi.com While the aminobenzamido moiety of this compound could potentially be incorporated into a triazole ring system, specific examples of this application are not readily found. The synthesis of related triazole derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors or the modification of pre-formed triazole rings.

Intermediate in the Preparation of Substituted Alpha-Amino Acids

This compound serves as a valuable intermediate in the synthesis of substituted alpha-amino acids through a method analogous to the well-established amidomalonate synthesis. libretexts.orglibretexts.org This process leverages the reactivity of the α-carbon of the malonic ester, which is readily deprotonated by a base to form a stable enolate. This nucleophilic enolate can then be alkylated with various alkyl halides to introduce a wide range of side chains. libretexts.orglibretexts.org

The general synthetic pathway involves three key steps:

Deprotonation: The process begins with the treatment of this compound with a suitable base, such as sodium ethoxide (NaOEt), to abstract the acidic proton from the carbon atom situated between the two ester groups. This generates a nucleophilic enolate ion.

Alkylation: The enolate is then reacted with an alkyl halide (R-X). The enolate attacks the alkyl halide in a nucleophilic substitution reaction, forming a new carbon-carbon bond and introducing the desired 'R' group. This step is highly versatile, as the choice of the alkyl halide determines the final side chain of the amino acid.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester undergoes hydrolysis, typically under acidic conditions with heat. This step converts both the diethyl ester groups and the amide group into carboxylic acids and an amine, respectively. The intermediate β-dicarboxylic acid is unstable and readily undergoes decarboxylation (loss of CO2) upon heating to yield the final racemic α-amino acid.

This method provides a straightforward route to a diverse array of both natural and unnatural α-amino acids, which are fundamental components of peptides, proteins, and various pharmaceutically active compounds. wikipedia.org

StepReagents & ConditionsIntermediate/ProductPurpose
1. Deprotonation Sodium Ethoxide (NaOEt)Enolate of this compoundTo create a nucleophilic carbon center.
2. Alkylation Alkyl Halide (R-X)Diethyl (2-aminobenzamido)(alkyl)propanedioateTo introduce the desired amino acid side chain (R).
3. Hydrolysis & Decarboxylation Aqueous Acid (e.g., HCl), HeatSubstituted α-Amino AcidTo hydrolyze esters and amide, and then decarboxylate to form the final amino acid.

Utility in Macrocyclic Ligand Synthesis

Macrocyclic ligands are large, ring-shaped molecules that can encapsulate metal ions, finding applications in areas such as medical imaging, biomimetic chemistry, and catalysis. researchgate.netchesci.com The synthesis of these structures is a significant challenge in organic chemistry. This compound is a useful precursor in this field due to its combination of functional groups.

The synthesis of macrocycles often involves the condensation of two or more building blocks in a cyclization reaction. rasayanjournal.co.in The 2-aminobenzamido portion of the molecule provides key nitrogen donor atoms, which are crucial for coordinating with metal ions. researchgate.net The diethyl propanedioate (malonate) moiety offers two reactive sites that can be functionalized and used to form the cyclic backbone of the macrocycle.

One synthetic strategy involves a template-directed synthesis, where a metal ion is used to organize the precursor molecules into the correct orientation for cyclization. rasayanjournal.co.innih.gov In this context, the nitrogen atoms of the aminobenzamido group can coordinate to a metal ion, bringing the reactive ends of the malonate group into proximity with another reactive molecule, thereby facilitating the ring-closing reaction. The versatility of the malonate ester allows for various types of cyclization reactions, contributing to the formation of diverse aza-macrocycles (macrocycles containing nitrogen atoms). researchgate.net For instance, derivatives of o-aminobenzamide have been successfully used to create macrocyclic inhibitors for therapeutic targets.

Contributions to Complex Molecular Architectures (e.g., via Knoevenagel Condensations)

The construction of complex molecular architectures often relies on the formation of new carbon-carbon bonds. The Knoevenagel condensation is a powerful reaction in this regard, involving the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound. wikipedia.orgorganicreactions.org this compound is an excellent example of an active methylene compound, as the methylene (-CH2-) group is flanked by two electron-withdrawing ester groups, making its protons acidic. thermofisher.com

The reaction mechanism proceeds as follows:

A weak base, such as piperidine (B6355638) or pyridine, deprotonates the active methylene group of this compound to form a carbanion. wikipedia.orgamazonaws.com

This carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org

A subsequent dehydration step eliminates a molecule of water, resulting in the formation of a new carbon-carbon double bond. wikipedia.org The final product is typically an α,β-unsaturated compound. thermofisher.com

This reaction is highly valuable for extending carbon chains and introducing functionality. By choosing different aldehydes or ketones, a wide variety of complex structures can be synthesized. amazonaws.com The products of the Knoevenagel condensation using this compound can serve as intermediates for further synthetic transformations, making it a key contributor to the assembly of intricate molecular frameworks. researchgate.net

ComponentRole in ReactionExample
Active Methylene Compound Provides the nucleophilic carbanionThis compound
Carbonyl Compound Provides the electrophilic carbonBenzaldehyde, Acetone
Catalyst Facilitates deprotonationPiperidine, Pyridine (weak base)
Product α,β-unsaturated compoundDiethyl 2-((2-aminobenzamido)carbonyl)-3-phenylacrylate (from Benzaldehyde)

Spectroscopic and Structural Elucidation of Diethyl 2 Aminobenzamido Propanedioate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For Diethyl (2-aminobenzamido)propanedioate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-aminobenzamido group, the methine proton on the propanedioate unit, the methylene (B1212753) and methyl protons of the two ethyl ester groups, the amide proton (NH), and the amine protons (NH₂).

The aromatic protons would typically appear in the downfield region (around 6.5-8.0 ppm). The methine proton, being adjacent to the amide and two carbonyl groups, would also be expected in a downfield region. The methylene protons of the ethyl groups would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons would appear as a triplet. The chemical shifts of the NH and NH₂ protons can vary and may appear as broad signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges. Actual values may vary.)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄)6.5 - 8.0Multiplet
Amide (NH)7.5 - 8.5Broad Singlet
Methine (CH)4.5 - 5.5Doublet
Amine (NH₂)3.5 - 5.0Broad Singlet
Methylene (OCH₂)4.1 - 4.4Quartet
Methyl (CH₃)1.2 - 1.4Triplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the carbonyl carbons of the ester and amide groups (typically in the 160-180 ppm region), the aromatic carbons (110-150 ppm), the methine carbon, and the carbons of the ethyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges. Actual values may vary.)

Carbon Type Predicted Chemical Shift (ppm)
Ester Carbonyl (C=O)165 - 175
Amide Carbonyl (C=O)160 - 170
Aromatic (C-N)140 - 150
Aromatic (C-H, C-C)110 - 135
Methylene (OCH₂)60 - 65
Methine (CH)50 - 60
Methyl (CH₃)14 - 16

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine and amide, the C=O bonds of the ester and amide, and C-O and C-N stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300 - 3500 (two bands)
Amide (N-H)Stretch3200 - 3400
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
Ester (C=O)Stretch~1735
Amide (C=O)Stretch (Amide I)~1680
Amide (N-H)Bend (Amide II)~1550
C-O (Ester)Stretch1000 - 1300

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the ethyl and ethoxycarbonyl groups, as well as fragmentation of the benzamido side chain. Analysis of these fragments helps to confirm the connectivity of the molecule. For the related compound, Diethyl 2-(((2-aminophenyl)amino)methylene)malonate, a molecular weight of 278.30 g/mol is reported. nih.gov

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine and amide groups. For example, a study on a related malonate derivative, diethyl 2-(3-oxoiso-1,3-dihydro-2-benzofuran-1-ylidene)malonate, revealed details of its planar and perpendicular ester groups and intermolecular C—H⋯O interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions in the UV region due to π-π* transitions of the aromatic ring and n-π* transitions associated with the carbonyl groups. The presence of the amino group on the benzene (B151609) ring would likely cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted benzoyl group.

Theoretical and Computational Studies on Diethyl 2 Aminobenzamido Propanedioate

Investigation of Electronic Structure and Resonance Forms

A comprehensive investigation into the electronic structure of Diethyl (2-aminobenzamido)propanedioate would necessitate quantum chemical calculations. These calculations could provide insights into the distribution of electron density, molecular orbital energies, and the nature of chemical bonding within the molecule. The presence of the benzene (B151609) ring, the amide linkage, and the two ester groups suggests the possibility of electron delocalization and resonance.

Reaction Pathway Energetics and Transition State Analysis for Synthetic Transformations

The synthesis of this compound would likely involve the acylation of diethyl aminopropanedioate with 2-aminobenzoyl chloride or a related activated derivative of 2-aminobenzoic acid. Computational studies could model this reaction to understand its energetics and mechanism.

Future Perspectives and Emerging Research Areas

Development of Greener and More Efficient Synthetic Routes

Currently, established synthetic protocols for Diethyl (2-aminobenzamido)propanedioate are not detailed in prominent chemical literature. Future research would necessarily begin with the development of robust and efficient synthetic methods. A key focus in modern chemistry is the implementation of green chemistry principles. Future synthetic strategies for this compound could focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petrochemicals.

Catalytic Methods: Employing catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. This could involve exploring enzymatic catalysis or novel organocatalysis.

Benign Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, supercritical fluids, or ionic liquids.

Exploration of Novel Reactivity Profiles and Catalytic Applications

The reactivity of this compound is predicted to be influenced by its distinct functional groups: the aromatic amine, the amide linkage, and the malonic ester moiety. Systematic exploration of its chemical behavior could uncover novel transformations. Potential research areas include:

Metal Coordination: The presence of multiple heteroatoms suggests potential as a ligand in coordination chemistry, which could lead to the development of new catalysts for various organic transformations.

Intramolecular Reactions: The proximity of the functional groups may allow for unique intramolecular cyclization reactions, leading to the synthesis of novel heterocyclic compounds, which are often of medicinal interest.

Polymerization Monomer: The amine and ester functionalities could potentially be utilized in condensation polymerization to create new polymers with unique properties.

Expansion of Synthetic Utility in Advanced Materials and Chemical Sciences

Should the compound become more readily accessible, its unique structure could be leveraged in materials science. The aromatic and amide components could impart specific properties to new materials. Research could be directed towards:

Functional Dyes: The chromophoric aminobenzamido group suggests that derivatives of this compound could be investigated as new types of dyes or pigments.

Luminescent Materials: Exploration of its photophysical properties could reveal potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling materials and molecular sensors.

Interdisciplinary Research Integrating this compound Chemistry

The integration of this compound's chemistry into other scientific fields would depend on the discovery of significant biological or material properties. Hypothetical interdisciplinary avenues include:

Medicinal Chemistry: Many molecules containing aminobenzamide and malonate substructures exhibit biological activity. Future research could screen this compound and its derivatives for potential therapeutic applications.

Agricultural Chemistry: The development of new pesticides or herbicides is an ongoing need, and the novel structure of this compound could be a starting point for the synthesis of new agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.